2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(7-13-1-2-17-18(6-13)25-12-24-17)21-9-14-5-16(10-20-8-14)15-3-4-23-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHHNRGUXFEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of salicylic acid with acetylenic esters, mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The resulting benzo[d][1,3]dioxin-4-one derivatives are then subjected to amidation with primary amines to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole and furan rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and furan rings can participate in π-π stacking interactions, while the pyridine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound shares structural motifs with several acetamide-based analogs reported in pharmacopeial literature. Below is a detailed comparison based on substituent variations and inferred pharmacological properties.
Substituent Analysis and Functional Group Impact
Key Structural Differences :
Hypothetical Property Trends :
- Lipophilicity : The benzodioxole-furan-pyridine system in the target compound likely exhibits moderate lipophilicity (logP ~2–3), comparable to compounds e–g but lower than compound h (logP ~4–5 due to benzyl groups).
- Solubility: The pyridine and furan groups may reduce aqueous solubility compared to amino/hydroxy-substituted analogs (e.g., compounds e–f).
- Metabolic Stability: Benzodioxole rings are prone to oxidative metabolism, whereas the dimethylphenoxy groups in compounds e–g may undergo slower hepatic clearance .
Pharmacological Implications
- Target Binding: The benzodioxole moiety in the target compound may compete with dimethylphenoxy groups (as in compounds e–g) for hydrophobic binding pockets in enzymes like cytochrome P450 or kinases.
- Selectivity : The furan-pyridine substituent could confer selectivity for targets requiring smaller aromatic systems, unlike bulkier diphenylhexan backbones in compounds e–g .
Inferred Activity Profile (Theoretical) :
| Property | Target Compound | Compound e | Compound g |
|---|---|---|---|
| Calculated logP | 2.8 | 3.1 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Aromatic Rings | 3 (benzodioxole, pyridine, furan) | 3 (two phenyl, phenoxy) | 3 (two phenyl, phenoxy) |
| Metabolic Hotspots | Benzodioxole ring | Dimethylphenoxy group | Acetamido side chain |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.35 g/mol. The structure features a benzodioxole moiety, a furan ring, and a pyridine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. In a study evaluating related compounds, one derivative demonstrated an IC50 value of 12 µM against A549 cells, indicating potent activity .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12 |
| Compound B | C6 | 15 |
| Compound C | NIH/3T3 | >100 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of DNA synthesis. In vitro studies have shown that treatment with related benzodioxole compounds leads to increased early and late apoptotic cells in cancer lines . The modulation of mitochondrial membrane potential is also a critical factor in its mechanism.
Anti-inflammatory and Antioxidant Properties
In addition to anticancer activity, benzodioxole derivatives have been investigated for their anti-inflammatory and antioxidant properties. The presence of the furan and pyridine rings may contribute to these effects by modulating inflammatory pathways and scavenging free radicals .
Case Study 1: Anticancer Evaluation
A specific derivative of the compound was evaluated for its effects on A549 cells. Results indicated that at a concentration of 12 µM, the compound significantly reduced cell viability while promoting apoptosis through caspase activation pathways .
Case Study 2: In Vivo Studies
In vivo studies using mouse models have shown that related compounds can inhibit tumor growth effectively. The administration of these compounds resulted in reduced tumor sizes compared to control groups, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
